![molecular formula C15H11ClN2OS B15080201 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is an organic compound that belongs to the class of heterocyclic compounds It contains a nicotinonitrile core substituted with a 4-chlorophenyl group, an oxoethylsulfanyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE typically involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloro-3-methylpyridine and sodium cyanide under reflux conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate.
Addition of the Oxoethylsulfanyl Group: The oxoethylsulfanyl group can be added through a thiol-ene reaction between 2-mercaptoacetone and the intermediate compound obtained from the previous step.
Final Product Formation: The final product is obtained by purifying the reaction mixture through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines and Aldehydes: Formed from reduction reactions.
Halogenated or Nitrated Derivatives: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer progression.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-6-methyl-nicotinonitrile: Lacks the oxoethylsulfanyl group, resulting in different chemical properties and biological activities.
2-(2-Oxoethylsulfanyl)-6-methyl-nicotinonitrile: Lacks the 4-chlorophenyl group, affecting its electronic properties and reactivity.
Uniqueness
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is unique due to the presence of both the 4-chlorophenyl and oxoethylsulfanyl groups, which confer distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity.
Propiedades
Fórmula molecular |
C15H11ClN2OS |
|---|---|
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2OS/c1-10-2-3-12(8-17)15(18-10)20-9-14(19)11-4-6-13(16)7-5-11/h2-7H,9H2,1H3 |
Clave InChI |
NAPYFXJAKDEMHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15080132.png)
![4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid](/img/structure/B15080141.png)
![9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B15080151.png)
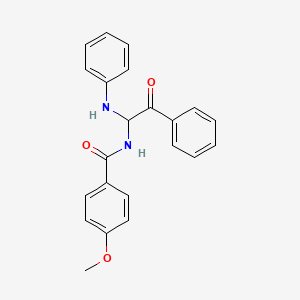
![3-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080163.png)
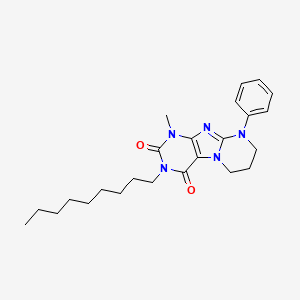
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)
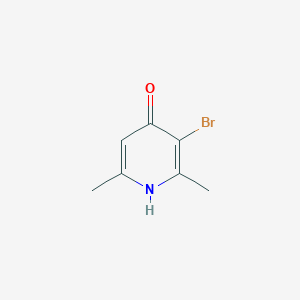
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
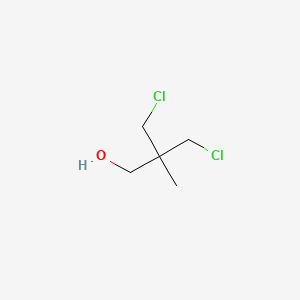
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
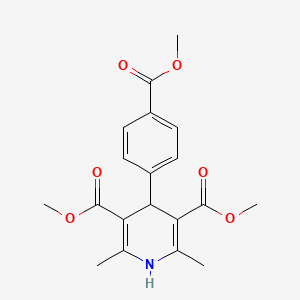
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
